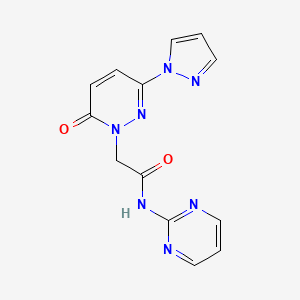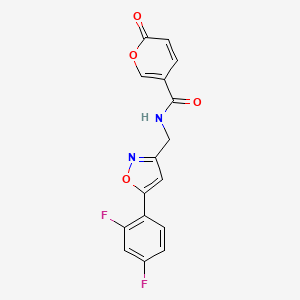
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a heterocyclic organic compound featuring interconnected isoxazole, phenyl, and pyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized by reacting 2,4-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Methylation: The resulting 5-(2,4-difluorophenyl)isoxazole is then methylated using methyl iodide and a base like potassium carbonate.
Coupling with Pyran-2,4-dione: The methylated isoxazole is coupled with pyran-2,4-dione in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
- N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
- N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate
Uniqueness
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4/c17-10-2-3-12(13(18)5-10)14-6-11(20-24-14)7-19-16(22)9-1-4-15(21)23-8-9/h1-6,8H,7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLRDLJALHTXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-{13-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2520856.png)

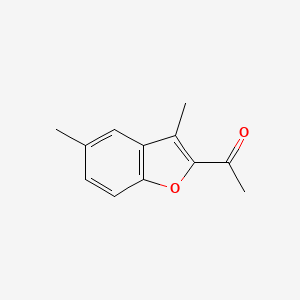
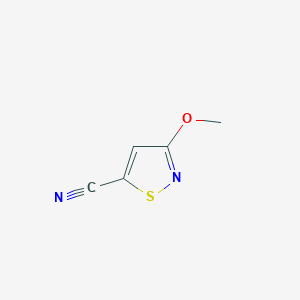
![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)
![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)
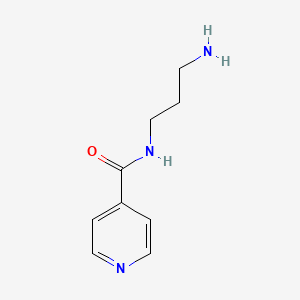
![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)
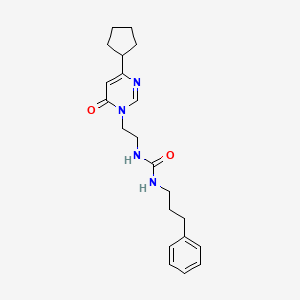
![2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2520873.png)
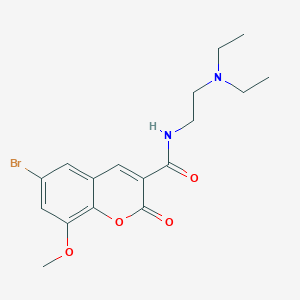
![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)
